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Compound of Interest

Compound Name: 3'-Hydroxypropiophenone

Cat. No.: B076195 Get Quote

Spectroscopic Data of 3'-
Hydroxypropiophenone: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

3'-Hydroxypropiophenone, a key intermediate in the synthesis of various pharmaceuticals

and fine chemicals. This document is intended for researchers, scientists, and drug

development professionals, offering detailed information on its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, alongside the experimental

protocols for data acquisition.

Chemical Structure and Properties
3'-Hydroxypropiophenone, with the IUPAC name 1-(3-hydroxyphenyl)propan-1-one, is an

aromatic ketone.[1] Its chemical structure consists of a propiophenone scaffold with a hydroxyl

group substituted at the meta-position of the phenyl ring.
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Property Value

Molecular Formula C₉H₁₀O₂

Molecular Weight 150.17 g/mol [1]

CAS Number 13103-80-5[1]

Appearance Off-white to beige solid[2]

Melting Point 82 °C[2]

Boiling Point 288.9 ± 23.0 °C (Predicted)[2]

Density 1.104 ± 0.06 g/cm³ (Predicted)[2]

Solubility
Slightly soluble in Chloroform, Ethyl Acetate,

and Methanol[2]

Spectroscopic Data
The following sections present the key spectroscopic data for 3'-Hydroxypropiophenone,

summarized in clear, tabular formats for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H

and ¹³C NMR spectra of 3'-Hydroxypropiophenone provide detailed information about its

proton and carbon framework.

¹H NMR Data (400 MHz, CDCl₃)[2]
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

7.62 t 2.4 1H Ar-H

7.51 d 8.0 1H Ar-H

7.32 t 8.0 1H Ar-H

7.11 dd 8.0, 2.4 1H Ar-H

2.99 q 7.2 2H -CH₂-

1.23 t 7.6 3H -CH₃

¹³C NMR Data[1]

Chemical Shift (δ) ppm Assignment

199.5 C=O

158.0 Ar-C-OH

138.5 Ar-C

129.8 Ar-CH

121.5 Ar-CH

120.8 Ar-CH

114.5 Ar-CH

32.0 -CH₂-

8.6 -CH₃

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectrum of 3'-Hydroxypropiophenone is characterized by the presence of a hydroxyl group

and a carbonyl group.[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/pdf/A_Comparative_Spectroscopic_Analysis_of_Propiophenone_and_Its_Hydroxy_Isomers.pdf
https://www.benchchem.com/product/b076195?utm_src=pdf-body
https://www.bocsci.com/product/3-hydroxypropiophenone-cas-13103-80-5-9577.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076195?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Description of Absorption Functional Group

3300-3700 (broad) O-H stretching Phenolic -OH

3070 C-H stretching Aromatic C-H

1670 C=O stretching Ketone C=O

1230 C-O stretching Phenolic C-O

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound, as well as to gain structural information from its fragmentation pattern. While

experimental fragmentation data for 3'-Hydroxypropiophenone is not readily available, a

predicted mass spectrum can be inferred based on its structure. The molecular ion peak [M]⁺ is

expected at m/z 150.

Predicted Mass Spectrometry Data

m/z Ion

150 [M]⁺

121 [M - C₂H₅]⁺

93 [M - C₂H₅CO]⁺

65 [C₅H₅]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this

guide.

NMR Spectroscopy Protocol
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Sample Preparation

Data Acquisition

Data Processing

Data Analysis

Dissolve 5-10 mg of 3'-Hydroxypropiophenone in ~0.7 mL of deuterated solvent (e.g., CDCl₃). Transfer solution to a 5 mm NMR tube.

Place NMR tube in the spectrometer (e.g., 400 MHz). Shim the magnetic field to optimize homogeneity. Acquire ¹H NMR spectrum.

Acquire ¹³C NMR spectrum.

Apply Fourier transform to the raw data. Phase correct the spectra. Apply baseline correction. Calibrate chemical shifts using a reference standard (e.g., TMS). Integrate peak areas for ¹H NMR.
For ¹H NMR

Assign signals to corresponding nuclei and determine coupling constants.

cluster_prep cluster_acqPrepared Sample cluster_procRaw Data (FID) cluster_analysisProcessed Spectra

Click to download full resolution via product page

Workflow for NMR Spectroscopic Analysis.

FT-IR Spectroscopy Protocol
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Sample Preparation (KBr Pellet)

Data Acquisition

Data Processing

Data Analysis

Grind a small amount of 3'-Hydroxypropiophenone with anhydrous KBr. Press the mixture into a thin, transparent pellet using a hydraulic press.

Acquire a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the sample spectrum.

Subtract the background spectrum from the sample spectrum. Convert the spectrum to absorbance or transmittance.

Identify characteristic absorption bands and assign them to functional groups.

cluster_prep cluster_acqPrepared Sample cluster_procRaw Interferogram cluster_analysisProcessed Spectrum

Click to download full resolution via product page

Workflow for FT-IR Spectroscopic Analysis.

Mass Spectrometry (GC-MS) Protocol
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Sample Preparation

Gas Chromatography

Mass Spectrometry

Data Analysis

Dissolve a small amount of 3'-Hydroxypropiophenone in a volatile organic solvent (e.g., methanol).

Inject the sample solution into the GC inlet. Separate the components on a capillary column with a suitable temperature program.

Ionize the eluted compound using Electron Ionization (EI). Separate the resulting ions based on their mass-to-charge ratio (m/z) in a mass analyzer. Detect the ions to generate a mass spectrum.

Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.

cluster_prep cluster_gcPrepared Sample cluster_msSeparated Analyte cluster_analysisMass Spectrum

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic data of 3'-Hydroxypropiophenone (NMR,
IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b076195#spectroscopic-data-of-3-
hydroxypropiophenone-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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